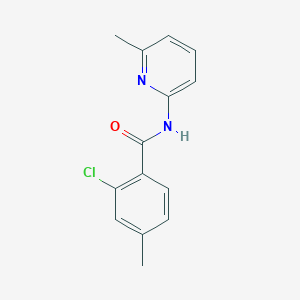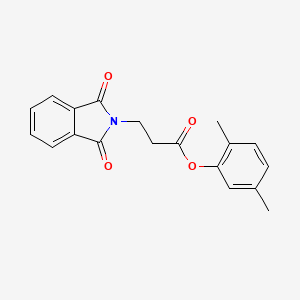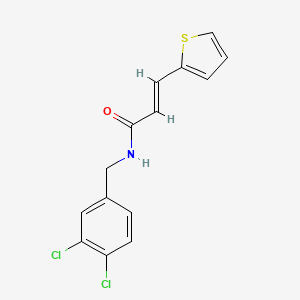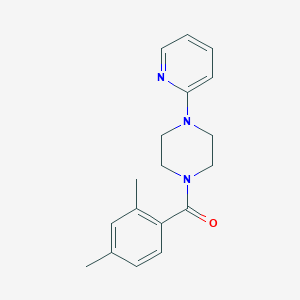![molecular formula C16H26N2O2S B5869589 N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B5869589.png)
N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide, also known as NMPMS, is a chemical compound that has been used in scientific research for various purposes. It is a sulfonamide derivative that has been synthesized through a specific method and has shown potential in various biochemical and physiological applications.
Mecanismo De Acción
The mechanism of action of N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide is not fully understood, but it is believed to interact with the sigma-1 receptor in cells. This interaction may modulate various physiological processes, including neurotransmitter release, calcium signaling, and cell survival. Further research is needed to fully elucidate the mechanism of action of N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide.
Biochemical and Physiological Effects:
N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, which may have implications for the treatment of various neurological disorders. It has also been shown to have anti-inflammatory effects, which may have potential therapeutic applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide in lab experiments is that it is relatively easy to synthesize in large quantities. Additionally, it has shown potential in various scientific research applications, including as a ligand for the sigma-1 receptor and as a fluorescent probe for imaging the sigma-1 receptor in cells. However, one limitation of using N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide. One potential direction is to further elucidate its mechanism of action and its interactions with the sigma-1 receptor. Additionally, further research is needed to explore its potential therapeutic applications, including in the treatment of neurological and inflammatory diseases. Finally, N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide may have potential applications in the field of drug discovery, as a starting material for the synthesis of other compounds with potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide involves the reaction of p-toluenesulfonyl chloride with 3-(4-methyl-1-piperidinyl)propylamine in the presence of a base. The resulting compound is then purified through recrystallization to obtain the final product. This method is relatively simple and has been used to synthesize N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide in large quantities for scientific research purposes.
Aplicaciones Científicas De Investigación
N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide has been used in various scientific research applications, including as a ligand for the sigma-1 receptor, which is a protein that is involved in various physiological processes. It has also been used as a fluorescent probe for imaging the sigma-1 receptor in cells. Additionally, N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide has been used as a starting material for the synthesis of other compounds that have potential therapeutic applications.
Propiedades
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-15-8-12-18(13-9-15)11-5-10-17-21(19,20)14-16-6-3-2-4-7-16/h2-4,6-7,15,17H,5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBWHBOTGJTJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-ethoxyphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5869511.png)


![1-(4-benzyl-1-piperazinyl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5869525.png)
![ethyl 4-[(4-propionylphenoxy)methyl]benzoate](/img/structure/B5869538.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5869549.png)

![methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5869560.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B5869569.png)

![N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide](/img/structure/B5869580.png)

![{[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5869590.png)
![4-{3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}morpholine](/img/structure/B5869605.png)